molecular formula C24H20N2O2 B3855809 N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide

Cat. No.: B3855809
M. Wt: 368.4 g/mol
InChI Key: HDQNNNKKFOYSRI-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between anthracene-9-carbaldehyde and 3-methylphenoxyacetamide. Anthracene derivatives are known for their excellent photophysical properties and high fluorescence, making them useful in various scientific applications .

Preparation Methods

The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide involves a condensation reaction between anthracene-9-carbaldehyde and 3-methylphenoxyacetamide. The reaction typically occurs in the presence of a catalyst, such as an acid or base, under controlled temperature conditions. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound’s photophysical properties allow it to interact with light, leading to fluorescence emission. This property is utilized in various detection and imaging applications. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide can be compared with other anthracene-based derivatives, such as:

  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)-anthracene
  • 9,10-bis(phenylethynyl)anthracene

These compounds share similar photophysical properties but differ in their chemical structures and specific applications.

Properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-17-7-6-10-20(13-17)28-16-24(27)26-25-15-23-21-11-4-2-8-18(21)14-19-9-3-5-12-22(19)23/h2-15H,16H2,1H3,(H,26,27)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQNNNKKFOYSRI-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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